molecular formula C40H84N2O5PS+ B040590 Thioetheramide PC CAS No. 116457-99-9

Thioetheramide PC

Cat. No.: B040590
CAS No.: 116457-99-9
M. Wt: 736.1 g/mol
InChI Key: WLWWVTPUDQTUJU-KDXMTYKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioetheramide PC, also known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a structurally modified phospholipid. It functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). This compound is significant in biochemical research due to its unique ability to interact with both the catalytic and activator sites of sPLA2 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thioetheramide PC involves the modification of phospholipidsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the thioether and amide bonds .

Industrial Production Methods: Industrial production of this compound is not widely documented. the process would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Thioetheramide PC primarily undergoes interactions with enzymes, particularly secretory phospholipase A2. It can participate in oxidation and reduction reactions due to the presence of sulfur and nitrogen atoms in its structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of thiols .

Scientific Research Applications

Thioetheramide PC has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thioetheramide PC is unique due to its dual binding capability to secretory phospholipase A2, which allows it to act as both an inhibitor and an activator depending on the concentration. This property distinguishes it from other phospholipids that typically have a single mode of action .

Properties

IUPAC Name

2-[[(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/p+1/t39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWWVTPUDQTUJU-KDXMTYKHSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCSC[C@H](COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H84N2O5PS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437378
Record name Thioetheramide PC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116457-99-9
Record name Thioetheramide PC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thioetheramide PC
Reactant of Route 2
Reactant of Route 2
Thioetheramide PC
Reactant of Route 3
Thioetheramide PC
Reactant of Route 4
Reactant of Route 4
Thioetheramide PC
Reactant of Route 5
Reactant of Route 5
Thioetheramide PC
Reactant of Route 6
Reactant of Route 6
Thioetheramide PC
Customer
Q & A

Q1: How does Thioetheramide PC interact with its target, sPLA2, and what are the downstream effects of this interaction?

A1: this compound acts as a competitive inhibitor of sPLA2, binding to the enzyme's active site and preventing it from binding to its natural substrate, phospholipids. [] This inhibition reduces the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. [] Consequently, this compound exhibits anti-inflammatory effects. [, ] For example, in a rat model of neuropathic pain, this compound encapsulated in phospholipid micelles effectively abolished pain by inhibiting sPLA2 activity in the spinal cord. []

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and available spectroscopic data?

A2: While the provided research articles focus on the biological activity and applications of this compound, they do not provide detailed structural characterization data such as molecular formula, weight, or spectroscopic information. Further research in chemical databases or literature specialized in chemical characterization would be needed to address these specific points.

Q3: How effective is this compound in treating inflammatory conditions like postpartum depression?

A3: Research suggests that this compound, identified as a potential metabolic marker, was found to be elevated in the fecal matter of mice exhibiting postpartum depression-like symptoms. [] While this doesn't directly demonstrate a therapeutic effect, it highlights a potential link between this compound, gut microbial metabolism, and postpartum depression. The study suggests that this compound could be involved in the gut-brain axis communication pathways implicated in this complex condition. []

Q4: Are there any known resistance mechanisms to this compound, and how does it relate to other sPLA2 inhibitors?

A4: The provided research articles do not delve into specific resistance mechanisms to this compound. Further research is needed to understand if prolonged use of this compound could lead to the development of resistance, as seen with some enzyme inhibitors. Comparing and contrasting its structure and mechanism of action with other sPLA2 inhibitors could provide insights into potential cross-resistance.

Q5: What are the known toxicological and safety aspects of this compound?

A5: While this compound shows promise as an anti-inflammatory agent, the provided articles don't present detailed toxicological data. [] Further research is needed to establish its safety profile, including potential adverse effects, long-term toxicity, and therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.